3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both thiazole and pyrimidine rings, contributes to its potential as a pharmacologically active agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions with appropriate aldehydes or ketones.
Substitution Reactions: The chlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Thioether Formation: The thioether linkage is formed by reacting the intermediate with thiol-containing compounds under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Its ability to inhibit the growth of various bacterial and fungal strains has been documented in several studies.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has shown potential in inhibiting key enzymes and pathways involved in inflammation and cancer progression, such as COX-2 and NF-κB.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves multiple molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Signal Transduction: The compound interferes with signaling pathways like NF-κB, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds like 2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine share structural similarities but differ in their substituent groups.
Benzylthio Derivatives: Compounds such as 5-(benzylthio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one have similar thioether linkages but different aromatic substitutions.
Uniqueness
The uniqueness of 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
1114608-27-3 |
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Molecular Formula |
C19H13Cl2N3O2S3 |
Molecular Weight |
482.41 |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H13Cl2N3O2S3/c1-26-14-7-6-12(21)8-13(14)24-16-15(29-19(24)27)17(25)23-18(22-16)28-9-10-2-4-11(20)5-3-10/h2-8H,9H2,1H3,(H,22,23,25) |
InChI Key |
FVRUHDIFRPBKQZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)SC2=S |
solubility |
not available |
Origin of Product |
United States |
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